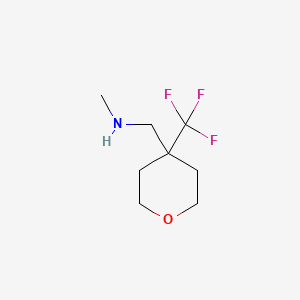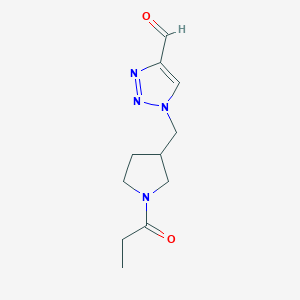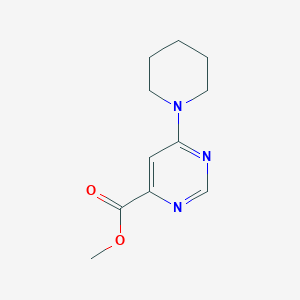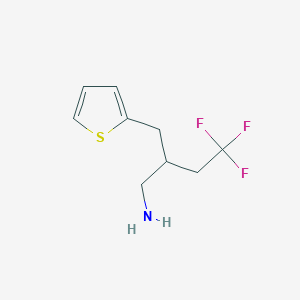
4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine
Übersicht
Beschreibung
Trifluoromethylated compounds are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . The trifluoromethyl group enhances the metabolic stability and lipophilicity of these compounds, which can improve their bioavailability.
Chemical Reactions Analysis
Trifluoromethylated compounds can participate in various chemical reactions. Their reactivity is largely influenced by the trifluoromethyl group, which can act as an electron-withdrawing group and stabilize negative charge in the molecule .Physical And Chemical Properties Analysis
Trifluoromethylated compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. This group increases the lipophilicity and metabolic stability of these compounds, which can enhance their bioavailability .Wissenschaftliche Forschungsanwendungen
LED-Induced Polymerization
- A study by Zhang et al. (2015) demonstrated the use of star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These derivatives exhibit high polymerization efficiencies under air, making them superior to traditional commercial photoinitiators (Zhang et al., 2015).
Electrochromic Devices
- Research by Yagmur et al. (2013) focused on synthesizing a centrosymmetric polymer precursor, closely related to 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine, for use in electrochromic devices. The copolymer synthesized exhibited eight different colors and improved properties such as redox stability and switching time (Yagmur et al., 2013).
Single-Polymer Systems for Electroluminescence
- Liu et al. (2016) developed a three-armed star-shaped single-polymer system using a derivative of tris(4-(thiophen-2-yl)phenyl)amine for electroluminescent applications. This polymer showed saturated white electroluminescence and amplified spontaneous emission, making it suitable for advanced optoelectronic applications (Liu et al., 2016).
Ring-Opening Polymerization
- Zhou et al. (2007) explored the use of a ytterbium(II) complex with a diaminobis(phenolate) ligand in ring-opening polymerization reactions. This complex showed high efficiency in polymerization, demonstrating the potential utility of related compounds in catalysis and polymer synthesis (Zhou et al., 2007).
Characterization of Molecular Associations
- Devine et al. (2020) studied the molecular association between a compound structurally similar to this compound and 2-hydroxypropyl-β-cyclodextrin. This research contributes to the understanding of molecular interactions and solubility enhancements in pharmaceutical applications (Devine et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NS/c10-9(11,12)5-7(6-13)4-8-2-1-3-14-8/h1-3,7H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCJUMJRWPRNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




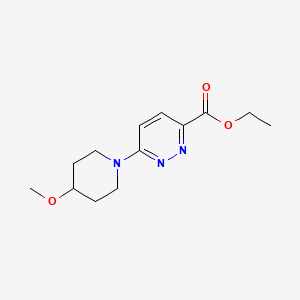
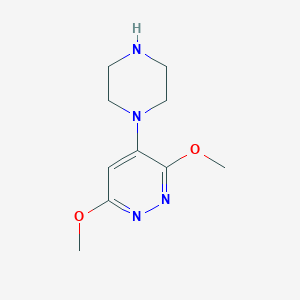
![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
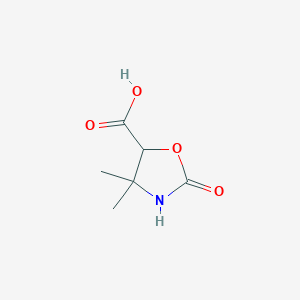
![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)

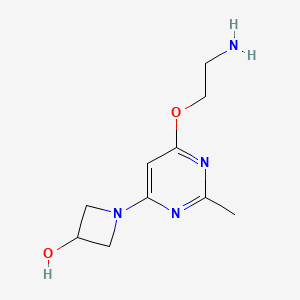
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)

